molecular formula C18H17NO2S2 B5524783 N-biphenyl-4-yl-2,5-dimethylthiophene-3-sulfonamide

N-biphenyl-4-yl-2,5-dimethylthiophene-3-sulfonamide

Cat. No. B5524783
M. Wt: 343.5 g/mol
InChI Key: LBUNJHSGBOXMBB-UHFFFAOYSA-N
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Description

N-biphenyl-4-yl-2,5-dimethylthiophene-3-sulfonamide is a sulfonamide compound, a class known for its diverse applications in chemistry and pharmacology. These compounds often feature in the synthesis of ligands for metal complexes and exhibit biological activities.

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves reactions with various aryl boronic acids and esters under suitable temperature conditions. For example, the synthesis of thiophene sulfonamide derivatives via Suzuki cross-coupling reaction has been detailed (Noreen et al., 2017).

Molecular Structure Analysis

The molecular structure of sulfonamide compounds can be characterized using techniques like FTIR, NMR, and X-ray diffraction. For instance, the structure of similar sulfonamide compounds has been analyzed through single crystal X-ray diffraction and DFT calculations (Sarojini et al., 2013).

Chemical Reactions and Properties

Sulfonamide compounds can participate in various chemical reactions, forming metal complexes with transition metals like cobalt(II), copper(II), nickel(II), and zinc(II). These reactions often lead to compounds with moderate to significant antibacterial activity and good antifungal activity (Chohan & Shad, 2011).

Physical Properties Analysis

Physical properties like magnetic susceptibility and conductivity are crucial in determining the nature of bonding and structure of sulfonamide compounds. Analytical data like IR, 1H and 13C NMR, and mass spectrometry provide insights into the physical characteristics of these compounds (Chohan et al., 2009).

Chemical Properties Analysis

The chemical properties of sulfonamides can be explored through NBO and HOMO-LUMO analysis using DFT study. This analysis helps understand the stability of the molecule, charge transfer, and electronic properties (Sarojini et al., 2012).

Scientific Research Applications

Endothelin Receptor Antagonism

N-biphenyl-4-yl-2,5-dimethylthiophene-3-sulfonamide derivatives have been explored as potent endothelin-A (ET(A)) receptor antagonists. These compounds exhibit remarkable improvements in potency and metabolic stability. For instance, the compound BMS-193884 was developed as a clinical candidate for studies in congestive heart failure due to its optimum pharmacological profile (Murugesan et al., 2000).

Drug Binding Sites on Serum Albumin

These compounds function as specific markers for binding sites for anionic drugs on human serum albumin (HSA). Research has shown that these sulfonamides can bind to specific sites on HSA, which is crucial in understanding drug interactions and pharmacokinetics (Sudlow et al., 1976).

Antibacterial and Antifungal Activity

Sulfonamide-derived compounds, including N-biphenyl-4-yl-2,5-dimethylthiophene-3-sulfonamide, have been studied for their antibacterial and antifungal properties. Transition metal complexes of these sulfonamides show moderate to significant antibacterial activity against various bacterial strains and good antifungal activity (Chohan & Shad, 2011).

Enzyme Inhibition and Cancer Research

Research has been conducted on benzensulfonamide derivatives as inhibitors for enzymes like carbonic anhydrase and acetylcholinesterase. These compounds have shown potential as candidates for novel inhibitors with low cytotoxicity, which is significant in cancer research (Ozmen Ozgun et al., 2019).

Polymorphism in Aromatic Sulfonamides

Studies on the polymorphism of aromatic sulfonamides, including N-biphenyl derivatives, reveal the effect of structural modifications on their physical properties. Such studies are vital for understanding the molecular behavior and potential applications of these compounds in various fields (Terada et al., 2012).

properties

IUPAC Name

2,5-dimethyl-N-(4-phenylphenyl)thiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2S2/c1-13-12-18(14(2)22-13)23(20,21)19-17-10-8-16(9-11-17)15-6-4-3-5-7-15/h3-12,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBUNJHSGBOXMBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)S(=O)(=O)NC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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